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Cyclohexanoyl coenzyme A

Cat. No.: B1245529
CAS No.: 5960-12-3
M. Wt: 877.7 g/mol
InChI Key: QRSKGVRHSLILFG-TYHXJLICSA-N
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Description

Context and Significance in Microbial Metabolism

Cyclohexane-1-carbonyl-CoA, also referred to as cyclohexanoyl-CoA, is a central intermediate in the anaerobic degradation of cyclohexanecarboxylic acid (CHC) by various microorganisms. lipidmaps.orgnih.gov CHC and other alicyclic compounds are constituents of naphthenic acids, which are found in petroleum reserves and can be environmental pollutants. researchgate.net The microbial breakdown of these compounds is a crucial part of the Earth's carbon cycle and has significant implications for bioremediation.

In several anaerobic bacteria, the degradation of CHC proceeds through its activation to cyclohexane-1-carbonyl-CoA. nih.govresearchgate.net This activation step is essential as it prepares the relatively inert cyclohexane (B81311) ring for subsequent enzymatic reactions. The metabolic pathway then converges with the degradation pathways of aromatic compounds, such as the benzoyl-CoA pathway, highlighting a fascinating link between the metabolism of these two major classes of cyclic compounds. nih.govresearchgate.netresearchgate.net

The study of cyclohexane-1-carbonyl-CoA metabolism has revealed novel enzymatic reactions and metabolic strategies employed by microorganisms to utilize these challenging substrates for growth. nih.govresearchgate.net For instance, the pathway involves unique dehydrogenation steps to introduce double bonds into the cyclohexane ring, eventually leading to ring cleavage and the formation of compounds that can enter central metabolism. nih.govnih.gov

Biochemical Classification and General Structural Attributes

Cyclohexane-1-carbonyl-CoA is classified as a fatty acyl-CoA. lipidmaps.org It is an acyl-CoA derivative formed through the formal condensation of the thiol group of coenzyme A with the carboxyl group of cyclohexane-1-carboxylic acid. nih.govebi.ac.uk

The structure of cyclohexane-1-carbonyl-CoA consists of two main parts:

The cyclohexane-1-carbonyl group: A six-carbon alicyclic ring attached to a carbonyl group.

Coenzyme A (CoA): A large and complex molecule that acts as a carrier for acyl groups in numerous metabolic reactions. It is composed of β-mercaptoethylamine, pantothenic acid (vitamin B5), and adenosine (B11128) 3'-phosphate 5'-diphosphate.

The linkage between the cyclohexane-1-carbonyl group and coenzyme A is a high-energy thioester bond. This bond is thermodynamically unstable, making the acyl group reactive and facilitating its transfer in subsequent enzymatic reactions.

Historical Perspective on the Study of Cyclohexanecarboxylic Acid Metabolism

Research into the microbial degradation of cyclohexanecarboxylic acid has a history spanning several decades. Early studies in the mid-20th century began to uncover the ability of microorganisms to utilize alicyclic compounds. asm.org Initial investigations focused on aerobic degradation pathways.

A significant breakthrough was the discovery of anaerobic degradation pathways for these compounds. For a long time, the anaerobic metabolism of cyclohexanecarboxylic acid was primarily studied in the phototrophic bacterium Rhodopseudomonas palustris. nih.govresearchgate.netasm.org In this organism, it was established that CHC is activated to cyclohexanoyl-CoA and then dehydrogenated to cyclohex-1-ene-1-carboxyl-CoA, which then enters the benzoyl-CoA degradation pathway. nih.govresearchgate.netasm.org

However, it was later found that this pathway was not universal among all anaerobic bacteria that degrade CHC. nih.govasm.org More recent research has identified a novel anaerobic CHC degradation pathway in other bacteria, such as the iron-reducing bacterium Geobacter metallireducens. nih.govnih.gov This pathway also involves the formation of cyclohexane-1-carbonyl-CoA but proceeds through different subsequent intermediates, including the unusual 1,4-dehydrogenation of cyclohex-1-ene-1-carboxyl-CoA. nih.gov These discoveries have significantly advanced our understanding of the metabolic diversity and adaptability of microorganisms in degrading recalcitrant organic compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H46N7O17P3S B1245529 Cyclohexanoyl coenzyme A CAS No. 5960-12-3

Properties

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] cyclohexanecarbothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H46N7O17P3S/c1-28(2,22(38)25(39)31-9-8-18(36)30-10-11-56-27(40)16-6-4-3-5-7-16)13-49-55(46,47)52-54(44,45)48-12-17-21(51-53(41,42)43)20(37)26(50-17)35-15-34-19-23(29)32-14-33-24(19)35/h14-17,20-22,26,37-38H,3-13H2,1-2H3,(H,30,36)(H,31,39)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43)/t17-,20-,21-,22+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRSKGVRHSLILFG-TYHXJLICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4CCCCC4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4CCCCC4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H46N7O17P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30975010
Record name 9-{5-O-[{[(4-{[3-({2-[(Cyclohexanecarbonyl)sulfanyl]ethyl}imino)-3-hydroxypropyl]imino}-3,4-dihydroxy-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

877.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5960-12-3
Record name Coenzyme A, S-cyclohexanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5960-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanecarboxyl-coenzyme A
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005960123
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-{5-O-[{[(4-{[3-({2-[(Cyclohexanecarbonyl)sulfanyl]ethyl}imino)-3-hydroxypropyl]imino}-3,4-dihydroxy-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLOHEXANECARBOXYL-COENZYME A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HBW774Y7U5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Metabolic Pathways Involving Cyclohexane 1 Carbonyl Coa

Anaerobic Degradation Pathways

The anaerobic degradation of cyclic compounds is a critical biogeochemical process. Cyclohexane-1-carbonyl-CoA serves as a hub in these pathways, linking the catabolism of diverse substrates to central metabolism.

Benzoate (B1203000) Degradation Pathways

Benzoate, a common aromatic compound, is anaerobically degraded by numerous bacteria. The initial activation of benzoate to benzoyl-CoA is a common step, but subsequent reactions diverge, leading to different intermediates, including cyclohexane-1-carbonyl-CoA.

In the denitrifying bacterium Thauera aromatica, the degradation of benzoate proceeds through the central intermediate benzoyl-CoA. asm.orgresearchgate.net This is followed by a dearomatization step catalyzed by an ATP-dependent benzoyl-CoA reductase, which forms cyclohexa-1,5-diene-1-carbonyl-CoA. asm.orgresearchgate.netresearchgate.net This dienoyl-CoA is then hydrated by cyclohexa-1,5-diene-1-carbonyl-CoA hydratase to 6-hydroxycyclohex-1-ene-1-carbonyl-CoA. asm.orggenome.jpcapes.gov.br Subsequent enzymatic steps, including the action of 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase and 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase, lead to the opening of the alicyclic ring. researchgate.netgenome.jpgenome.jp While cyclohexane-1-carbonyl-CoA is not a direct intermediate in the main linear pathway of benzoate degradation in T. aromatica, the enzymes involved in its metabolism are closely related to those that process the actual intermediates.

Key Intermediates in the Thauera aromatica Benzoate Degradation Pathway

IntermediateEnzyme
Benzoyl-CoABenzoyl-CoA reductase
Cyclohexa-1,5-diene-1-carbonyl-CoACyclohexa-1,5-diene-1-carbonyl-CoA hydratase
6-Hydroxycyclohex-1-ene-1-carbonyl-CoA6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase
6-Oxocyclohex-1-ene-1-carbonyl-CoA6-Oxocyclohex-1-ene-1-carbonyl-CoA hydrolase
3-Hydroxypimeloyl-CoA-

The phototrophic bacterium Rhodopseudomonas palustris employs a different strategy for the anaerobic degradation of benzoate. frontiersin.org In this pathway, benzoyl-CoA is reduced to cyclohex-1-ene-1-carboxyl-CoA, which is a key intermediate. nih.gov This intermediate is then hydrated and oxidized through a series of reactions resembling β-oxidation. The metabolism of cyclohex-1-ene-1-carboxylate in benzoate-grown cells proceeds through intermediates such as cyclohex-1-ene-1-carboxyl-CoA, 2-hydroxycyclohexanecarboxyl-CoA, and 2-ketocyclohexanecarboxyl-CoA, ultimately leading to ring cleavage and the formation of pimelyl-CoA. The enzymes responsible for these transformations, including cyclohex-1-ene-1-carboxylate-CoA ligase, cyclohex-1-ene-1-carboxyl-CoA hydratase, 2-hydroxycyclohexanecarboxyl-CoA dehydrogenase, and 2-ketocyclohexanecarboxyl-CoA hydrolase, are induced in benzoate-grown cells.

Enzymes in the Rhodopseudomonas palustris Benzoate Degradation Pathway

EnzymeFunction
Cyclohex-1-ene-1-carboxylate-CoA ligaseActivates cyclohex-1-ene-1-carboxylate
Cyclohex-1-ene-1-carboxyl-CoA hydrataseHydrates the double bond
2-Hydroxycyclohexanecarboxyl-CoA dehydrogenaseOxidizes the hydroxyl group
2-Ketocyclohexanecarboxyl-CoA hydrolaseCleaves the alicyclic ring
Thauera aromatica Type Pathway (via Cyclohexa-1,5-diene-1-carbonyl-CoA)

Cyclohexanecarboxylic Acid Degradation Pathways

Cyclohexanecarboxylic acid (CHC) is an alicyclic compound that can be utilized as a carbon source by some anaerobic bacteria. Its degradation also proceeds via the formation of cyclohexane-1-carbonyl-CoA.

The iron-reducing bacterium Geobacter metallireducens possesses a novel pathway for the anaerobic degradation of CHC. nih.govresearchgate.netnih.gov This pathway is distinct from the one found in Rhodopseudomonas palustris. nih.govresearchgate.netnih.gov The initial step involves the activation of CHC to cyclohexane-1-carbonyl-CoA (CHCoA) by a succinyl-CoA:CHC CoA transferase. researchgate.netuniprot.orgqmul.ac.uk This is followed by the dehydrogenation of CHCoA to cyclohex-1-ene-1-carboxyl-CoA (CHeneCoA) by a specific cyclohexane-1-carbonyl-CoA dehydrogenase. researchgate.netuniprot.org A subsequent, unusual 1,4-dehydrogenation of CHeneCoA yields cyclohex-1,5-diene-1-carboxyl-CoA, which serves as a common intermediate with the aromatic compound degradation pathway. researchgate.netasm.orgscience.gov The genes encoding these enzymes are highly induced during growth on CHC. researchgate.netasm.org

Key Steps in the Geobacter metallireducens CHC Degradation Pathway

StepReactantEnzymeProduct
1Cyclohexanecarboxylic acidSuccinyl-CoA:CHC CoA transferaseCyclohexane-1-carbonyl-CoA
2Cyclohexane-1-carbonyl-CoACyclohexane-1-carbonyl-CoA dehydrogenaseCyclohex-1-ene-1-carbonyl-CoA
3Cyclohex-1-ene-1-carbonyl-CoACyclohexa-1,5-diene-1-carboxyl-CoA dehydrogenaseCyclohexa-1,5-diene-1-carboxyl-CoA

In Rhodopseudomonas palustris, the degradation of CHC converges with the benzoate degradation pathway. nih.govnih.govresearchgate.net CHC is first activated to cyclohexane-1-carbonyl-CoA. nih.govnih.govnih.gov This is then dehydrogenated to cyclohex-1-ene-1-carboxyl-CoA, the same intermediate found in its benzoate degradation pathway. nih.govnih.govnih.gov From this point, the degradation proceeds through the β-oxidation-like reactions described previously, leading to ring cleavage and the formation of pimeloyl-CoA, which can then be further metabolized. nih.gov This pathway has been successfully transferred to Escherichia coli to engineer a novel route for biotin (B1667282) synthesis, which utilizes pimeloyl-CoA as a precursor. nih.gov

Pathways in Other Anaerobic Bacteria (e.g., Desulfococcus multivorans, Syntrophus aciditrophicus)

In strictly anaerobic bacteria such as the sulfate-reducer Desulfococcus multivorans and the fermenting bacterium Syntrophus aciditrophicus, cyclohexane-1-carbonyl-CoA is an intermediate in the degradation of aromatic compounds. asm.org In these organisms, the dearomatization of benzoyl-CoA, a central intermediate in anaerobic aromatic metabolism, proceeds through a pathway distinct from that in facultative anaerobes. asm.orgasm.org While facultative anaerobes utilize an ATP-dependent benzoyl-CoA reductase, these strict anaerobes employ a different, as-yet-unidentified, dearomatization mechanism. asm.orgasm.org

Despite the differences in the initial dearomatization step, the subsequent metabolism of the resulting cyclohexa-1,5-diene-1-carbonyl-CoA appears to be conserved. asm.orgasm.org This intermediate is hydrated to 6-hydroxycyclohex-1-ene-1-carbonyl-CoA by cyclohexa-1,5-diene-1-carbonyl-CoA hydratase. asm.orgasm.org Further enzymatic reactions, including oxidation and ring cleavage, lead to the formation of 3-hydroxypimelyl-CoA, which is then metabolized via β-oxidation-like reactions. asm.org The presence of dienoyl-CoA hydratase activity in cell extracts of Desulfococcus multivorans and Syntrophus aciditrophicus grown on benzoate provides strong evidence for the involvement of this common pathway. asm.org

Fermentation Pathways Leading to Cyclohexane-1-carboxylate Formation

The deltaproteobacterium Syntrophus aciditrophicus exhibits a unique fermentation process where it can grow on benzoate in pure culture, without a hydrogen-consuming partner. asm.orgnih.gov In this process, benzoate is dismutated to acetate (B1210297) and cyclohexane (B81311) carboxylate. asm.orgnih.gov For every mole of benzoate metabolized, approximately 1.5 moles of acetate and 0.5 moles of cyclohexane carboxylate are produced. nih.gov

The pathway involves the activation of benzoate to benzoyl-CoA, which is then reduced to cyclohexa-1,5-diene-1-carboxyl-CoA by a class II benzoyl-CoA reductase. asm.orgnih.govnih.gov This intermediate is a crucial branch point. Part of it is oxidized to generate acetate and reducing equivalents, while the other part is reduced to regenerate NAD⁺. asm.orgresearchgate.net The reductive branch leads to the formation of cyclohexane-1-carbonyl-CoA through the sequential action of two acyl-CoA dehydrogenases: cyclohex-1-ene-1-carbonyl-CoA dehydrogenase and cyclohexanecarboxyl-CoA dehydrogenase. asm.orgnih.gov The final step is the hydrolysis of cyclohexane-1-carbonyl-CoA to cyclohexane carboxylate. d-nb.info

Syntrophus aciditrophicus can also ferment crotonate to acetate and cyclohexane carboxylate in pure culture. nih.govnih.gov This fermentation is another example of a dismutation reaction where crotonate is both oxidized to acetate and reduced to cyclohexane carboxylate. asm.orgnih.gov Per mole of crotonate consumed, approximately 1.4 moles of acetate and 0.16 moles of cyclohexane carboxylate are formed. nih.gov

The formation of cyclohexane carboxylate from crotonate involves a reversal of the benzoyl-CoA degradation pathway. asm.orgresearchgate.net Two-carbon units derived from crotonate degradation condense, likely with the addition of CO₂, to form intermediates of the benzoyl-CoA pathway. nih.govresearchgate.net Isotope labeling studies have shown that the carbon skeleton of crotonate is not incorporated intact into cyclohexane carboxylate. nih.gov Instead, crotonate is oxidized to acetyl-CoA, and the reducing equivalents generated are used to drive the reductive synthesis of cyclohexane carboxylate. asm.orgosti.gov The central intermediate, cyclohexa-1,5-diene-1-carboxyl-CoA, is formed and subsequently reduced to cyclohexane-1-carbonyl-CoA by the same set of acyl-CoA dehydrogenases involved in benzoate fermentation. asm.orgnih.govkegg.jp

Benzoate Fermentation in Syntrophus aciditrophicus

Biosynthetic Routes

In the bacterium Streptomyces collinus, cyclohexane-1-carbonyl-CoA serves as a precursor for the biosynthesis of the ansamycin (B12435341) antibiotic ansatrienin. nih.govresearchgate.net The cyclohexane ring of this antibiotic is derived from shikimic acid, a key intermediate in the biosynthesis of aromatic amino acids. nih.govresearchgate.net

The conversion of shikimic acid to cyclohexane-1-carbonyl-CoA is a multi-step enzymatic process. nottingham.ac.ukresearchgate.net A key enzyme in this pathway is 1-cyclohexenylcarbonyl coenzyme A reductase (ChcA), which is involved in the final reduction step. nih.govresearchgate.net The gene encoding this enzyme, chcA, has been cloned and characterized. nih.govresearchgate.net The ChcA enzyme has been shown to catalyze multiple reductive steps in the pathway. nih.gov Deletion of the chcA gene in S. collinus abolishes the production of both cyclohexanecarboxylic acid and ansatrienin. nih.gov The biosynthetic gene cluster responsible for producing cyclohexane-1-carbonyl-CoA from shikimate has been identified and consists of at least five genes. researchgate.netescholarship.org

Cyclohexane-1-carbonyl-CoA is a crucial building block in the biosynthesis of various specialized metabolites beyond ansatrienin. escholarship.org Its activated form allows for its incorporation into polyketide and non-ribosomal peptide biosynthetic pathways.

One significant application of this biosynthetic route is in the production of doramectin (B1670889), a commercial antiparasitic agent. researchgate.net By introducing the S. collinus gene cassette for cyclohexane-1-carbonyl-CoA biosynthesis into a doramectin-producing strain of Streptomyces avermitilis, researchers have engineered a strain that can produce doramectin without the need for external supplementation of cyclohexanecarboxylic acid. researchgate.net This demonstrates the potential of manipulating this biosynthetic pathway for the industrial production of valuable pharmaceuticals. nottingham.ac.uk The activated cyclohexane-1-carbonyl-CoA can also be incorporated into other polyketide synthase (PKS) assembly lines, leading to the generation of novel polyketides with potentially new biological activities. nottingham.ac.uk

Enzymology of Cyclohexane 1 Carbonyl Coa Transformations

Enzymes in Degradation and Formation Pathways

The metabolic fate of cyclohexane-1-carbonyl-CoA is orchestrated by a specific set of enzymes that catalyze its conversion through various reactions. These enzymatic processes are central to the anaerobic degradation of cyclohexane-1-carboxylate and related compounds in certain microorganisms.

Acyl-CoA Transferases

Acyl-CoA transferases play a crucial role in the initial activation of cyclohexane-1-carboxylate to its CoA thioester, cyclohexane-1-carbonyl-CoA, a necessary step for its subsequent metabolism.

This enzyme, identified in the bacterium Geobacter metallireducens, is integral to the anaerobic degradation pathway of cyclohexane-1-carboxylate. qmul.ac.uk It catalyzes the transfer of Coenzyme A (CoA) from a donor molecule to cyclohexane-1-carboxylate, thereby forming cyclohexane-1-carbonyl-CoA. qmul.ac.uk

The reaction is as follows: Succinyl-CoA + Cyclohexane-1-carboxylate ⇌ Succinate + Cyclohexane-1-carbonyl-CoA qmul.ac.uk

While succinyl-CoA is considered the natural CoA donor in vivo, in vitro studies have shown that the enzyme can also utilize butanoyl-CoA with even greater efficiency. qmul.ac.ukuniprot.org Other potential substrates such as benzoic acid and cyclohex-1-ene-1-carboxylic acid can also be activated, albeit with lower specific activity. uniprot.org The enzyme also shows activity with other CoA donors like crotonyl-CoA, acetyl-CoA, and glutaryl-CoA, but to a lesser extent. uniprot.org

Table 1: Substrate Specificity of Succinyl-CoA:cyclohexane-1-carboxylate CoA Transferase

Substrate (CoA Acceptor) CoA Donor Michaelis Constant (Km)
Cyclohexane-1-carboxylate Succinyl-CoA 56 µM uniprot.org
Cyclohexane-1-carboxylate Butanoyl-CoA 14 µM uniprot.org
Benzoic acid Succinyl-CoA 416 µM uniprot.org
Benzoic acid Butanoyl-CoA 125 µM uniprot.org
Cyclohex-1-ene-1-carboxylic acid Succinyl-CoA 158 µM uniprot.org
Cyclohex-1-ene-1-carboxylic acid Butanoyl-CoA 52 µM uniprot.org

Acyl-CoA Dehydrogenases

Acyl-CoA dehydrogenases are a class of enzymes that introduce double bonds into the acyl-CoA molecule, a critical step in the breakdown of the cyclohexane (B81311) ring. These enzymes are typically flavin-dependent.

Characterized from the strict anaerobe Syntrophus aciditrophicus, this FAD-containing enzyme is involved in the fermentation of benzoate (B1203000) and crotonate, leading to the production of cyclohexane-1-carboxylate. creative-enzymes.comqmul.ac.uk It catalyzes the dehydrogenation of cyclohexane-1-carbonyl-CoA to form cyclohex-1-ene-1-carbonyl-CoA. creative-enzymes.comqmul.ac.uk

The reaction is as follows: Cyclohexane-1-carbonyl-CoA + Electron-transfer flavoprotein ⇌ Cyclohex-1-ene-1-carbonyl-CoA + Reduced electron-transfer flavoprotein qmul.ac.uk

This enzyme has a native molecular mass of approximately 150 kDa and is composed of a single subunit of 40-45 kDa. nih.gov It is competitively inhibited by its product, cyclohex-1-ene-1-carbonyl-CoA, in the oxidative direction. nih.gov

Also found in Syntrophus aciditrophicus, this enzyme catalyzes the subsequent dehydrogenation step in the pathway. expasy.orgqmul.ac.uk It acts on cyclohex-1-ene-1-carbonyl-CoA, introducing a second double bond to form cyclohex-1,5-diene-1-carbonyl-CoA. qmul.ac.uk

The reaction is as follows: Cyclohex-1-ene-1-carbonyl-CoA + Electron-transfer flavoprotein ⇌ Cyclohex-1,5-diene-1-carbonyl-CoA + Reduced electron-transfer flavoprotein qmul.ac.uk

Like cyclohexane-1-carbonyl-CoA dehydrogenase, this enzyme also contains FAD as a cofactor and has a similar native molecular mass and subunit composition. nih.govuniprot.org Interestingly, this enzyme can further convert its product, cyclohex-1,5-diene-1-carbonyl-CoA, to benzoyl-CoA. nih.gov

While many acyl-CoA dehydrogenases catalyze a standard 1,2-dehydrogenation, the enzymes involved in cyclohexane-1-carbonyl-CoA metabolism exhibit unique mechanisms. The formation of cyclohex-1,5-diene-1-carbonyl-CoA from cyclohexane-1-carbonyl-CoA involves two consecutive dehydrogenation steps. The first, catalyzed by cyclohexane-1-carbonyl-CoA dehydrogenase, is a typical 1,2-dehydrogenation. However, the second dehydrogenation, catalyzed by cyclohex-1-ene-1-carbonyl-CoA dehydrogenase, is a formal 1,4-dehydrogenation (C3,C6-dehydrogenation) of the cyclic acyl-CoA. researchgate.net This two-step process ultimately leads to the formation of benzoyl-CoA, a key intermediate in the anaerobic degradation of aromatic compounds. nih.gov

Cyclohex-1-ene-1-carbonyl-CoA Dehydrogenase (EC 1.3.8.10)

Hydratases

Hydratases are a class of lyases that catalyze the addition or removal of water from a substrate. In the context of cyclohexane-1-carbonyl-CoA metabolism, they play a crucial role in the modification of the cyclohexene (B86901) ring.

Systematic Name: 6-hydroxycyclohex-1-enecarbonyl-CoA hydro-lyase (cyclohexa-1,5-diene-1-carbonyl-CoA-forming) qmul.ac.uk

Reaction: Cyclohexa-1,5-diene-1-carbonyl-CoA + H₂O <=> 6-hydroxycyclohex-1-ene-1-carbonyl-CoA qmul.ac.ukexpasy.org

This enzyme, also known as dienoyl-CoA hydratase, is a key component of the anaerobic benzoate degradation pathway. qmul.ac.ukexpasy.orggenome.jp It catalyzes the reversible hydration of cyclohexa-1,5-diene-1-carbonyl-CoA to 6-hydroxycyclohex-1-ene-1-carbonyl-CoA. qmul.ac.ukexpasy.orgasm.org This reaction is a critical step in preparing the cyclic intermediate for subsequent ring cleavage. The enzyme has been identified and characterized in several anaerobic bacteria, including the denitrifying bacterium Thauera aromatica, the iron-reducing bacterium Geobacter metallireducens, and the fermenting bacterium Syntrophus aciditrophicus. asm.orgcapes.gov.br

In T. aromatica, the metabolism of benzoyl-CoA is initiated by an ATP-dependent reduction of the aromatic ring, which yields cyclohexa-1,5-diene-1-carbonyl-CoA. nih.gov This intermediate is then acted upon by cyclohexa-1,5-diene-1-carbonyl-CoA hydratase. nih.gov Studies on the enzymes from G. metallireducens and S. aciditrophicus have shown that they specifically catalyze the hydration of cyclohexa-1,5-diene-1-carbonyl-CoA and exhibit no significant activity with cyclohex-1-ene-1-carbonyl-CoA or crotonyl-CoA. asm.org This specificity underscores the distinct metabolic channeling of these intermediates.

Table 1: Properties of Cyclohexa-1,5-diene-1-carbonyl-CoA Hydratase from Different Organisms

OrganismK_m (μM) for Cyclohexa-1,5-diene-1-carbonyl-CoAV_max (μmol min⁻¹ mg⁻¹)
Geobacter metallireducens80350
Syntrophus aciditrophicus35550

Data sourced from studies on heterologously expressed enzymes. asm.org

While cyclohexa-1,5-diene-1-carbonyl-CoA hydratase is prevalent in many anaerobic benzoate-degrading bacteria, some organisms utilize a different hydratase. For instance, extracts of Rhodopseudomonas palustris have shown high activity of cyclohex-1-ene-1-carbonyl-CoA hydratase but no detectable activity for the 1,5-dienoyl-CoA hydratase. nih.gov This suggests a variant of the benzoyl-CoA pathway where cyclohexa-1,5-diene-1-carbonyl-CoA is not directly hydrated. Instead, it is likely further reduced to cyclohex-1-ene-1-carbonyl-CoA before hydration occurs. The cyclohex-1-ene-1-carbonyl-CoA hydratase in R. palustris catalyzes the hydration of its substrate to 2-hydroxycyclohexane-1-carbonyl-CoA. nih.gov

Cyclohexa-1,5-diene-1-carbonyl-CoA Hydratase (EC 4.2.1.100)

Reductases

Reductases are enzymes that catalyze reduction reactions. In the context of cyclohexane-1-carbonyl-CoA, they are involved in both its formation from unsaturated precursors and the initial dearomatization of benzoyl-CoA.

Systematic Name: cyclohexane-1-carbonyl-CoA:NADP+ 1-oxidoreductase qmul.ac.uk

Reaction: Cyclohexane-1-carbonyl-CoA + NADP+ <=> Cyclohex-1-ene-1-carbonyl-CoA + NADPH + H+ qmul.ac.uk

This enzyme, also known as 1-cyclohexenylcarbonyl-CoA reductase, has been characterized from the bacterium Streptomyces collinus. qmul.ac.ukexpasy.org It is involved in a pathway that converts shikimate to cyclohexane-1-carbonyl-CoA through a series of dehydration and double-bond reduction steps, with most intermediates activated as coenzyme A thioesters. qmul.ac.ukexpasy.org This reductase catalyzes the final reduction step in this pathway, converting cyclohex-1-ene-1-carbonyl-CoA to cyclohexane-1-carbonyl-CoA. qmul.ac.uk Interestingly, the enzyme from S. collinus is multifunctional and also catalyzes the reduction of (3R,4R)-3,4-dihydroxycyclohexa-1,5-diene-1-carbonyl-CoA and (5S)-5-hydroxycyclohex-1-ene-1-carbonyl-CoA. qmul.ac.ukexpasy.orggenome.jp

The formation of the alicyclic ring from the aromatic precursor benzoyl-CoA is a critical initiating step in anaerobic benzoate degradation. This reaction is catalyzed by benzoyl-CoA reductase.

Benzoyl-CoA Reductase (dearomatizing) (EC 1.3.7.8) : This enzyme catalyzes the reductive dearomatization of benzoyl-CoA. wikipedia.org In facultative anaerobes like Thauera aromatica, this is an ATP-dependent process that reduces benzoyl-CoA to cyclohexa-1,5-diene-1-carbonyl-CoA. asm.orgcapes.gov.brwikipedia.org This product then enters the pathway involving cyclohexa-1,5-diene-1-carbonyl-CoA hydratase. asm.org

Reaction: Benzoyl-CoA + reduced acceptor + 2 ATP + 2 H₂O <=> cyclohexa-1,5-diene-1-carbonyl-CoA + acceptor + 2 ADP + 2 phosphate (B84403) wikipedia.org

In strictly anaerobic bacteria, such as the fermenting bacterium Syntrophus aciditrophicus, evidence points to the presence of a class II benzoyl-CoA reductase. nih.gov This type of reductase is ATP-independent and is also proposed to produce cyclohexa-1,5-diene-1-carbonyl-CoA, which serves as a common intermediate for further metabolism. nih.govresearchgate.net This intermediate is then reduced in subsequent steps to eventually form cyclohexane-1-carbonyl-CoA during the fermentation of benzoate. nih.gov

Cyclohexane-1-carbonyl-CoA Reductase (NADP+) (EC 1.3.1.120)

Enzymatic Properties and Reaction Mechanisms

The enzymes involved in the transformation of cyclohexane-1-carbonyl-CoA and its precursors exhibit distinct properties and mechanisms tailored to their specific metabolic roles.

Cyclohexa-1,5-diene-1-carbonyl-CoA Hydratase operates via the hydration of a conjugated diene system. The enzyme specifically adds a water molecule across one of the double bonds of cyclohexa-1,5-diene-1-carbonyl-CoA to form 6-hydroxycyclohex-1-ene-1-carbonyl-CoA. asm.org The high specificity for the dienoyl-CoA substrate, as seen in enzymes from G. metallireducens and S. aciditrophicus, indicates a precisely shaped active site that accommodates the cyclic diene structure while excluding similar molecules like cyclohex-1-ene-1-carbonyl-CoA. asm.org

Cyclohexane-1-carbonyl-CoA Reductase (NADP+) from Streptomyces collinus is a flavoenzyme that utilizes NADPH as a reductant. qmul.ac.uk Its ability to act on multiple substrates within the shikimate-to-cyclohexane-1-carbonyl-CoA pathway suggests a broad substrate tolerance for different hydroxylated and unsaturated cyclohexene-carbonyl-CoA derivatives. expasy.orggenome.jp This contrasts with the high specificity of the hydratases mentioned above.

Benzoyl-CoA Reductase represents a fascinating example of enzymatic dearomatization, a chemically challenging reaction. The ATP-dependent version found in facultative anaerobes couples the energetically unfavorable reduction of the stable benzene (B151609) ring to the hydrolysis of ATP. asm.orgwikipedia.org The enzyme from T. aromatica has been shown to be a complex of multiple subunits containing iron-sulfur clusters. capes.gov.br In contrast, the class II benzoyl-CoA reductases found in strict anaerobes perform this reduction without the direct input of ATP, likely employing a different electron transfer mechanism and potentially a different electron donor. nih.gov In Syntrophus aciditrophicus, cyclohexa-1,5-diene-1-carboxyl-CoA is a key intermediate formed from benzoyl-CoA reductase, which is then further metabolized by two consecutively operating acyl-CoA dehydrogenases to form cyclohexane-1-carbonyl-CoA. nih.govresearchgate.net

Table 2: Summary of Key Enzymes and their Properties

EnzymeEC NumberSubstrate(s)Product(s)Organism Example(s)Key Feature(s)
Cyclohexa-1,5-diene-1-carbonyl-CoA Hydratase4.2.1.100 expasy.orgCyclohexa-1,5-diene-1-carbonyl-CoA, H₂O expasy.org6-hydroxycyclohex-1-ene-1-carbonyl-CoA expasy.orgThauera aromatica, Geobacter metallireducens asm.orgHighly specific for the dienoyl-CoA substrate. asm.org
Cyclohex-1-ene-1-carbonyl-CoA HydrataseN/ACyclohex-1-ene-1-carbonyl-CoA, H₂O2-hydroxycyclohexane-1-carbonyl-CoA nih.govRhodopseudomonas palustris nih.govPart of a variant benzoyl-CoA degradation pathway. nih.gov
Cyclohexane-1-carbonyl-CoA Reductase (NADP+)1.3.1.120 qmul.ac.ukCyclohex-1-ene-1-carbonyl-CoA, NADPH qmul.ac.ukCyclohexane-1-carbonyl-CoA, NADP+ qmul.ac.ukStreptomyces collinus expasy.orgMultifunctional, acts on several pathway intermediates. qmul.ac.ukexpasy.org
Benzoyl-CoA Reductase (dearomatizing)1.3.7.8 wikipedia.orgBenzoyl-CoA, ATP, reduced acceptor wikipedia.orgCyclohexa-1,5-diene-1-carbonyl-CoA, ADP, Pi wikipedia.orgThauera aromatica (ATP-dependent) asm.orgCatalyzes the difficult dearomatization of benzoyl-CoA. wikipedia.org
Benzoyl-CoA Reductase (Class II)N/ABenzoyl-CoA, reduced ferredoxinCyclohexa-1,5-diene-1-carbonyl-CoASyntrophus aciditrophicus nih.govATP-independent dearomatization. nih.gov

Substrate Specificity and Kinetic Parameters (e.g., K_m, V_max)

The dehydrogenases that utilize cyclohexane-1-carbonyl-CoA (CHCoA) as a substrate exhibit a high degree of specificity. The enzyme from Syntrophus aciditrophicus, known as cyclohexanecarboxyl-CoA (ChCoA) dehydrogenase, catalyzes the oxidation of CHCoA to cyclohex-1-ene-1-carboxyl-CoA (CHeneCoA). nih.gov This enzyme is highly specific for its substrate, with an apparent Michaelis constant (K_m) of 22 ± 5 μM. nih.gov It shows no activity towards a range of other acyl-CoA esters, including cyclohex-1-ene-1-carboxyl-CoA, cyclohexa-1,5-diene-1-carboxyl-CoA, butyryl-CoA, glutaryl-CoA, or succinyl-CoA. nih.gov Notably, the reaction product, CHeneCoA, acts as a competitive inhibitor for the ChCoA dehydrogenase, with an inhibition constant (K_i) of 49 ± 10 μM. nih.gov

Similarly, a specific CHCoA dehydrogenase has been identified in Geobacter metallireducens (encoded by the gene Gmet_3307). nih.gov This enzyme also demonstrates high specificity and a very strong affinity for CHCoA, with a K_m value of less than 5 μM. nih.gov It does not convert substrates like 6-hydroxycyclohex-1-ene-1-carboxyl-CoA, butyryl-CoA, or crotonyl-CoA. nih.gov

EnzymeOrganismSubstrateKinetic ParameterValueReferenceChCoA DehydrogenaseSyntrophus aciditrophicusCyclohexane-1-carbonyl-CoAK_m22 ± 5 μM nih.govChCoA DehydrogenaseSyntrophus aciditrophicusCyclohex-1-ene-1-carboxyl-CoAK_i (Competitive Inhibitor)49 ± 10 μM nih.govCHCoA Dehydrogenase (Gmet_3307)Geobacter metallireducensCyclohexane-1-carbonyl-CoAK_m<5 μM nih.gov

Cofactor Requirements (e.g., FAD, NADP+)

The dehydrogenases responsible for the transformation of cyclohexane-1-carbonyl-CoA are flavoproteins. Both the ChCoA dehydrogenase from Syntrophus aciditrophicus and the corresponding enzyme from Geobacter metallireducens contain flavin adenine (B156593) dinucleotide (FAD) as a prosthetic group. nih.govnih.govenzyme-database.org The purified native enzyme from S. aciditrophicus was found to contain approximately 0.9 FAD molecules per subunit. nih.gov The enzyme from G. metallireducens contained 0.8 FAD per subunit after purification and incubation with free FAD. nih.gov

In contrast, an enzyme from Streptomyces collinus that catalyzes the reverse reaction—the reduction of cyclohex-1-ene-1-carbonyl-CoA to form cyclohexane-1-carbonyl-CoA—is dependent on nicotinamide (B372718) adenine dinucleotide phosphate (NADP+) as a cofactor. expasy.orggenome.jp

Reversibility of Enzymatic Reactions

The dehydrogenation of cyclohexane-1-carbonyl-CoA is considered to be a reversible reaction under physiological conditions. researchgate.netnih.gov In laboratory settings, these enzyme activities are typically measured in the oxidative direction, following the reduction of an artificial electron acceptor. nih.gov However, in the context of fermentation pathways, such as in S. aciditrophicus, it is believed that these enzymatic steps operate reversibly to allow for the regeneration of redox cofactors. researchgate.netnih.gov Similarly, the hydration of related compounds like cyclohexa-1,5-diene-1-carbonyl-CoA by dienoyl-CoA hydratases is also a reversible process. asm.org

Enzyme Structural Biology and Molecular Characteristics

Subunit Composition and Native Molecular Mass

The dehydrogenases that act on cyclohexane-1-carbonyl-CoA and its derivatives are typically multimeric enzymes. The ChCoA dehydrogenase from S. aciditrophicus is a homotetramer, meaning it is composed of four identical subunits. nih.gov Each subunit has a mass of approximately 40-45 kDa, giving the native enzyme a total molecular mass of around 150 kDa. researchgate.netnih.gov The enzyme from G. metallireducens is also described as having a homotetrameric composition, which is characteristic of the acyl-CoA dehydrogenase family. nih.gov

EnzymeOrganismSubunit CompositionSubunit Mass (kDa)Native Molecular Mass (kDa)ReferenceChCoA DehydrogenaseSyntrophus aciditrophicusHomotetramer (α4)40-45150-155 researchgate.netnih.govnih.govCHCoA Dehydrogenase (Gmet_3307)Geobacter metallireducensHomotetramer (α4)Not specifiedNot specified nih.gov

Relevant Protein Domains and Conserved Motifs

The enzymes that transform cyclohexane-1-carbonyl-CoA belong to the acyl-CoA dehydrogenase superfamily. Analysis of the homologous cyclohex-1-ene-1-carbonyl-CoA dehydrogenase from S. aciditrophicus reveals characteristic protein domains. uniprot.org These include an N-terminal domain and a C-terminal domain, which are conserved features of acyl-CoA dehydrogenases. uniprot.org Specific domain classifications from databases like CATH and InterPro identify motifs such as the "Acyl-CoA dehydrogenase/oxidase, N-terminal domain" and "Butyryl-CoA Dehydrogenase" domains. uniprot.org These domains are essential for binding the acyl-CoA substrate and the FAD cofactor, and for facilitating the electron transfer that occurs during catalysis.

Regulation of Cyclohexane 1 Carbonyl Coa Metabolism

Transcriptional Regulation of Encoding Genes

The expression of genes encoding the enzymes for cyclohexane-1-carbonyl-CoA metabolism is tightly controlled at the transcriptional level, primarily through the action of repressor proteins that are inactivated by specific pathway intermediates.

In the bacterium Rhodopseudomonas palustris, the genes for cyclohexane (B81311) carboxylate (CHC) degradation, including aliA (encoding CHC-CoA ligase) and aliB (encoding cyclohexanecarboxyl-CoA dehydrogenase), are part of the CHC operon (badHI aliAB badK). nih.govnih.govasm.org The transcription of this operon is repressed by the MarR-type transcription factor, BadR. nih.govasm.org The repressive action of BadR is lifted when it binds to the inducer molecule, 2-ketocyclohexane-1-carboxyl-CoA, an intermediate in both CHC and benzoate (B1203000) degradation pathways. nih.gov This ensures that the enzymes for CHC breakdown are synthesized when their substrate or a related compound is available. The CHC operon is divergently transcribed from the badR gene. nih.govasm.org

Similarly, in the denitrifying bacterium Aromatoleum sp. CIB, the expression of the bad-ali genes is controlled by the transcriptional repressor BadR. nih.govgenscript.com However, in this organism, the effector molecule that binds to BadR and triggers the derepression of the operon is the first intermediate of the pathway, cyclohexane-1-carbonyl-CoA (CHC-CoA). nih.govgenscript.com

In Geobacter metallireducens, a different regulatory pattern is observed. The genes responsible for CHC degradation are highly induced when the bacterium is grown on CHC, but not on benzoate. researchgate.netnih.govnih.gov This indicates a specific transcriptional response to the presence of CHC. Quantitative reverse transcription-PCR has shown that the transcription of genes in the CHC degradation cluster is several orders of magnitude higher during growth on CHC compared to growth on benzoate. researchgate.netnih.gov

The table below summarizes the key transcriptional regulators and their effector molecules in different bacteria.

BacteriumRegulatorOperon/Genes RegulatedEffector MoleculeRegulatory Action
Rhodopseudomonas palustrisBadRbadHI aliAB badK (CHC operon)2-Ketocyclohexane-1-carboxyl-CoARepressor; binding of effector abrogates repression. nih.govnih.govasm.org
Aromatoleum sp. CIBBadRbad-ali genesCyclohexane-1-carbonyl-CoA (CHC-CoA)Repressor; binding of effector induces gene expression. nih.govgenscript.com
Geobacter metallireducensNot fully elucidatedCHC degradation gene clusterCyclohexane carboxylate (CHC)Induction of gene expression in the presence of the substrate. researchgate.netnih.govnih.gov

Post-Translational Regulation (e.g., Lysine (B10760008) Acetylation of Acyl-CoA Synthetases)

Beyond transcriptional control, the activity of key enzymes in the cyclohexane-1-carbonyl-CoA pathway is also modulated by post-translational modifications. A prominent example is the reversible Nε-lysine acetylation of acyl-CoA synthetases, including cyclohexanecarboxylate-CoA ligase (AliA). nih.govnih.govomicsdi.org

In Rhodopseudomonas palustris, the activity of AliA, which catalyzes the initial activation of cyclohexane carboxylate to cyclohexane-1-carbonyl-CoA, is regulated by acetylation. nih.govnih.govnih.govfrontiersin.org This modification is carried out by a protein acetyltransferase known as RpPat. nih.govnih.govasm.org Acetylation of a conserved, catalytically critical lysine residue within the enzyme's active site leads to its inactivation. nih.govasm.org

This inactivation is reversible. nih.govnih.gov The acetyl group can be removed by deacetylases, restoring the enzyme's function. nih.govfrontiersin.org R. palustris possesses at least two such deacetylases: SrtN, a sirtuin-type NAD+-dependent deacetylase, and LdaA, a zinc-dependent protein deacetylase. nih.govfrontiersin.org This dynamic interplay between acetylation and deacetylation allows for a rapid and fine-tuned response to changes in the intracellular concentration of metabolites like acetyl-CoA, which is a product of the degradation pathway. asm.org This regulatory mechanism is not unique to AliA but is a broader strategy used to control various acyl-CoA synthetases involved in the degradation of aromatic and alicyclic compounds. nih.govasm.orgnih.govnih.gov

The key components of this post-translational regulatory system are outlined in the table below.

Enzyme/ProteinFunctionRole in Regulation
AliA (Cyclohexanecarboxylate-CoA ligase)Activates cyclohexane carboxylate to its CoA thioester. nih.govActivity is inhibited by lysine acetylation. nih.govnih.gov
RpPat (Protein Acetyltransferase)Transfers an acetyl group to a lysine residue on AliA. nih.govnih.govasm.orgInactivates AliA, downregulating the pathway. nih.gov
SrtN (Sirtuin-type Deacetylase)Removes the acetyl group from acetylated AliA (inferred). nih.govfrontiersin.orgReactivates AliA, upregulating the pathway.
LdaA (Lysine Deacetylase)Removes the acetyl group from acetylated AliA. nih.govfrontiersin.orgReactivates AliA, upregulating the pathway.

Inducible Nature of Pathway Enzymes by Specific Substrates

The enzymes involved in the metabolism of cyclohexane-1-carbonyl-CoA are not constitutively produced. Instead, their synthesis is induced by the presence of specific substrates, ensuring that the metabolic pathway is only active when needed. nih.govresearchgate.netnih.govnih.gov

In Geobacter metallireducens, in vitro studies have demonstrated that activities of key enzymes in the cyclohexane carboxylate (CHC) degradation pathway are specifically induced by CHC. researchgate.netnih.gov These enzymes include a succinyl-CoA:CHC CoA transferase, a CHC-CoA dehydrogenase, and a cyclohex-1-ene-1-carboxyl-CoA (CHeneCoA) dehydrogenase. researchgate.netnih.govnih.gov Quantitative reverse transcription-PCR analysis confirmed that the genes encoding these enzymes were highly expressed only when the cells were grown on CHC, not on other substrates like benzoate. researchgate.netnih.govnih.gov

Similarly, in Rhodopseudomonas palustris, the presence of CHC in the growth medium leads to the induction of the badHI aliAB badK operon, which encodes enzymes for CHC degradation. nih.govnih.gov The actual inducer molecule that interacts with the BadR repressor is 2-ketocyclohexane-1-carboxyl-CoA, an intermediate formed during CHC metabolism. nih.gov

In Aromatoleum sp. CIB, the expression of the bad-ali gene cluster is also substrate-inducible. nih.gov The presence of CHC in the micromolar range is sufficient to trigger a significant induction of gene expression. nih.gov In this bacterium, it is the first intermediate of the pathway, cyclohexane-1-carbonyl-CoA, that acts as the direct inducer by binding to the BadR repressor. nih.govnih.gov

This substrate inducibility is a common theme in the regulation of catabolic pathways for aromatic and alicyclic compounds, allowing bacteria to adapt their metabolism to the available carbon sources in their environment. nih.gov

The table below highlights the inducible nature of the pathway in different microorganisms.

MicroorganismInducing SubstrateInduced Genes/EnzymesMolecular Inducer (if known)
Geobacter metallireducensCyclohexane carboxylate (CHC)CHC degradation gene cluster (e.g., CoA transferase, dehydrogenases) researchgate.netnih.govnih.govCHC (presumed)
Rhodopseudomonas palustrisCyclohexane carboxylate (CHC)badHI aliAB badK operon nih.govnih.gov2-Ketocyclohexane-1-carboxyl-CoA nih.gov
Aromatoleum sp. CIBCyclohexane carboxylate (CHC)bad-ali gene cluster nih.govCyclohexane-1-carbonyl-CoA nih.govnih.gov

Physiological and Environmental Factors Influencing Pathway Activity

Oxygen Availability: The degradation of cyclohexane carboxylate can occur under both aerobic and anaerobic conditions, but the specific pathways and enzymes involved often differ. nih.govnih.gov The presence or absence of oxygen is a critical determinant. wur.nl Anaerobic degradation requires alternative electron acceptors such as nitrate, sulfate, or iron(III). nih.govnih.govwur.nl The redox potential of the environment, which is directly related to oxygen availability and the presence of these alternative electron acceptors, dictates the specific degradative strategy employed by the microorganisms. wur.nl

Nutrient Availability: The availability of essential nutrients, including sources of nitrogen, phosphorus, and sulfur, is crucial for microbial growth and enzymatic activity. mdpi.com A balanced supply of these nutrients is necessary to support the synthesis of enzymes and cofactors required for the metabolic pathway.

Temperature and pH: Like all biological processes, the degradation of cyclohexane-1-carbonyl-CoA is affected by temperature and pH. wur.nlmdpi.com Microorganisms have optimal temperature and pH ranges for growth and metabolic activity. Deviations from these optima can significantly reduce the rate of degradation by affecting enzyme stability and function. mdpi.com

Moisture: In soil and sediment environments, moisture content is a key factor influencing microbial activity. biomedgrid.com Water is essential for transporting substrates and nutrients to the microbial cells and removing waste products.

Presence of Other Carbon Sources: The availability of other, more easily metabolizable carbon sources can influence the degradation of cyclohexane carboxylate through mechanisms like catabolite repression. Bacteria often prioritize the use of substrates that yield more energy or can be processed more efficiently.

The interplay of these factors creates a complex regulatory landscape that governs the activity of the cyclohexane-1-carbonyl-CoA pathway in natural and engineered environments. mdpi.comcovenantuniversity.edu.ng

Microbiological Context of Cyclohexane 1 Carbonyl Coa Pathways

Key Organisms and Their Metabolic Roles

A variety of microorganisms utilize pathways involving cyclohexane-1-carbonyl-CoA for growth and energy production. These microbes play critical roles in the anaerobic food web, breaking down complex organic matter.

Syntrophus aciditrophicus (Fermentation and Syntrophic Growth)

Syntrophus aciditrophicus is a strictly anaerobic bacterium known for its ability to degrade compounds like benzoate (B1203000) and crotonate through fermentation, particularly in syntrophic relationships with hydrogen-consuming microbes. nih.govpnas.org In the absence of a partner, it can ferment these substrates, producing acetate (B1210297) and cyclohexane (B81311) carboxylate. nih.govresearchgate.net This process involves the activation of cyclohexane carboxylate to its coenzyme A thioester, cyclohexane-1-carbonyl-CoA. researchgate.net

The metabolism of benzoate in S. aciditrophicus involves the transient accumulation of intermediates such as cyclohexane carboxylate, cyclohex-1-ene carboxylate, pimelate, and glutarate, or their CoA derivatives. asm.org The organism possesses a cyclohexanecarboxyl-CoA (ChCoA) dehydrogenase and a cyclohex-1-ene-1-carboxyl-CoA (Ch1CoA) dehydrogenase. nih.govresearchgate.net The ChCoA dehydrogenase catalyzes the formation of Ch1CoA from ChCoA, while the Ch1CoA dehydrogenase converts Ch1CoA to cyclohexa-1,5-diene-1-carboxyl-CoA. nih.govuniprot.org These enzymes are crucial for recycling redox cofactors during fermentation. researchgate.net

During syntrophic growth on cyclohexane carboxylate with a methanogen, S. aciditrophicus employs these same dehydrogenases. nih.gov The organism can also synthesize benzoate and cyclohexane-1-carboxylate from crotonate. nih.govresearchgate.net This metabolic flexibility highlights its importance in anaerobic environments where it helps channel carbon from various organic compounds into the methanogenic pathway. pnas.org

Key Metabolic Reactions in Syntrophus aciditrophicus

Substrate Key Intermediate Enzyme Product
Cyclohexane carboxylate Cyclohexane-1-carbonyl-CoA Cyclohexanecarboxyl-CoA dehydrogenase Cyclohex-1-ene-1-carboxyl-CoA
Cyclohex-1-ene-1-carboxyl-CoA Cyclohex-1-ene-1-carboxyl-CoA Cyclohex-1-ene-1-carboxyl-CoA dehydrogenase Cyclohexa-1,5-diene-1-carboxyl-CoA

Geobacter metallireducens (Fe(III)-reducing Bacteria)

Geobacter metallireducens is a model organism for the study of anaerobic degradation of aromatic compounds coupled to the reduction of ferric iron (Fe(III)). asm.orgnih.gov This bacterium can completely oxidize a range of aromatic compounds, including benzoate, to carbon dioxide with Fe(III) as the electron acceptor. nih.gov The initial step in benzoate degradation is its activation to benzoyl-CoA by a specific benzoate-CoA ligase. asm.orgresearchgate.net

While the canonical ATP-dependent benzoyl-CoA reductase found in facultative anaerobes is absent, G. metallireducens possesses a distinct multi-protein complex for the reductive dearomatization of benzoyl-CoA to cyclohexa-1,5-diene-1-carboxyl-CoA. researchgate.netpnas.org This massive 1-megadalton metalloenzyme complex is a class II benzoyl-CoA reductase containing tungsten, selenium, FAD, and numerous iron-sulfur cofactors. pnas.org

G. metallireducens also has a novel pathway for the degradation of cyclohexane carboxylic acid (CHC). asm.orgresearchgate.net This pathway involves the activation of CHC to cyclohexanoyl-CoA (CHCoA) by a succinyl-CoA:CHC CoA transferase. asm.org CHCoA is then dehydrogenated to cyclohex-1-ene-1-carboxyl-CoA (CHeneCoA), which is further dehydrogenated to cyclohexa-1,5-diene-1-carboxyl-CoA, a common intermediate with the aromatic degradation pathway. asm.orgresearchgate.net The genes for this CHC degradation pathway are highly induced during growth on CHC but not on benzoate. asm.org

Enzymes in Geobacter metallireducens Cyclohexane Carboxylic Acid Degradation

Enzyme Reaction
Succinyl-CoA:CHC CoA transferase Activation of CHC to CHCoA
CHCoA dehydrogenase Dehydrogenation of CHCoA to CHeneCoA

Rhodopseudomonas palustris (Phototrophic and Anaerobic Degradation)

Rhodopseudomonas palustris is a metabolically versatile phototrophic bacterium capable of degrading a wide array of aromatic compounds anaerobically. nih.govplos.org The degradation of benzoate in R. palustris proceeds through the formation of benzoyl-CoA, catalyzed by a benzoate-coenzyme A ligase. nih.gov The synthesis of this enzyme is induced during anaerobic growth on benzoate. nih.gov

The anaerobic degradation of benzoate involves the reduction of the aromatic ring. asm.org A key enzyme in this process is benzoyl-CoA reductase, which is encoded by the badDEFG operon. nih.govasm.org The expression of this operon is regulated by two proteins, BadR and AadR, in response to benzoate and anaerobic conditions, respectively. nih.govasm.org The pathway continues with the formation of cyclohex-1-ene-1-carboxyl-CoA, which is then metabolized through a series of β-oxidation-like reactions, ultimately leading to ring cleavage by 2-ketocyclohexanecarboxyl-CoA hydrolase. nih.govdntb.gov.ua

R. palustris can also degrade cyclohexane carboxylic acid (CHC). asm.orgnih.gov The pathway begins with the activation of CHC to cyclohexanoyl-CoA (CHCoA) by an AMP-forming synthetase. nih.gov CHCoA is then oxidized to cyclohex-1-ene-1-carboxyl-CoA by an acyl-CoA dehydrogenase. nih.gov This links CHC degradation to the later steps of the benzoate degradation pathway. asm.org

Streptomyces collinus (Biosynthesis)

In contrast to the degradative pathways described above, Streptomyces collinus utilizes a biosynthetic pathway involving cyclohexane-1-carbonyl-CoA to produce the antifungal antibiotic ansatrienin A. researchgate.netnih.gov The side chain of this antibiotic contains a moiety derived from cyclohexanecarboxylic acid (CHC). researchgate.net

The biosynthesis of the CHC-derived moiety starts from shikimic acid and proceeds through a reductive pathway. researchgate.netacs.orgoup.com A key enzyme in this pathway is 1-cyclohexenylcarbonyl-CoA reductase (ChcA), which is encoded by the chcA gene. nih.govnih.gov This enzyme catalyzes multiple reductive steps in the conversion of shikimic acid to cyclohexanecarboxylic acid. nih.govescholarship.org The CoA-activated form, cyclohexane-1-carbonyl-CoA, serves as a precursor for the ansatrienin side chain and can also be incorporated into fatty acid biosynthesis, leading to the formation of ω-cyclohexyl fatty acids. researchgate.net A cluster of genes responsible for the biosynthesis of CHC-CoA has been identified in S. collinus. researchgate.netnih.gov

Other Microorganisms (e.g., Thauera aromatica, Desulfococcus multivorans)

Other microorganisms also play a role in the metabolism of compounds related to cyclohexane-1-carbonyl-CoA. The denitrifying bacterium Thauera aromatica degrades benzoate anaerobically via benzoyl-CoA. oup.com It utilizes an ATP-dependent benzoyl-CoA reductase to form cyclohex-1,5-diene-1-carboxyl-CoA, which is then hydrated and further metabolized. oup.com While it can utilize benzoate, its benzoate-CoA ligase shows no activity with cyclohexane carboxylate.

The sulfate-reducing bacterium Desulfococcus multivorans is capable of completely degrading cyclohexane carboxylate to CO2. nih.govuni-konstanz.de It can also degrade a variety of other fatty and aromatic acids. uni-konstanz.de The degradation of benzoate in this organism also proceeds via benzoyl-CoA. asm.org

Ecological Significance of Cyclohexane-1-carboxylate and Related Metabolism

The microbial metabolism of cyclohexane-1-carboxylate and related alicyclic and aromatic compounds is of significant ecological importance. These processes are central to the anaerobic food web, where complex organic matter derived from plant lignin (B12514952) and pollutants is broken down.

In anoxic environments such as sediments, aquifers, and wastewater treatment systems, the degradation of aromatic compounds is a critical step in the global carbon cycle. oup.com Microorganisms like Geobacter, Syntrophus, and Rhodopseudomonas are key players in these environments. pnas.orgasm.orgplos.org Syntrophic partnerships, for instance between S. aciditrophicus and methanogens, are essential for the complete mineralization of organic matter to methane (B114726) and carbon dioxide under thermodynamically challenging conditions. pnas.org

The ability of bacteria like G. metallireducens to use Fe(III) as an electron acceptor for the oxidation of aromatic compounds has significant implications for bioremediation of contaminated sites. nih.govnih.govnih.gov These organisms can help to remove harmful pollutants like benzene (B151609) and toluene (B28343) from the environment. nih.govnih.gov

The biosynthetic pathways, such as the one in Streptomyces collinus, demonstrate the versatility of microbial metabolism to produce structurally complex and biologically active molecules from central metabolic precursors. researchgate.net The understanding of these pathways has practical applications, for example, in the engineered biosynthesis of valuable pharmaceuticals like doramectin (B1670889). researchgate.net

Contribution to Anaerobic Carbon Cycling in Diverse Environments

The metabolic pathways involving cyclohexane-1-carbonyl-CoA are significant contributors to carbon cycling in a wide range of anoxic environments. Microorganisms that utilize these pathways include denitrifying, iron(III)-reducing, sulfate-reducing, and fermenting bacteria. researchgate.netnih.gov This metabolic capability allows them to break down alicyclic and aromatic compounds, which are common components of organic matter, petroleum, and industrial pollutants.

The degradation of cyclohexane carboxylic acid (CHC), for instance, proceeds via its activation to cyclohexanoyl-CoA (another name for cyclohexane-1-carbonyl-CoA). researchgate.netnih.gov This intermediate is then dehydrogenated. The presence of these pathways in phylogenetically diverse bacteria highlights their importance in channeling carbon from cyclic compounds into central metabolic routes under various terminal electron-accepting conditions. Research suggests that the ability of anaerobic bacteria to utilize CHC as a carbon source likely evolved from pre-existing pathways for aromatic compound degradation, indicating a widespread and ancient mechanism for processing cyclic carbon structures in the absence of oxygen. researchgate.netnih.gov

The table below summarizes the types of anaerobic bacteria known to utilize pathways involving cyclohexane-1-carbonyl-CoA and the environments where they are typically active.

Bacterial Group Metabolic Type Typical Anoxic Environment Source Citation
Geobacter metallireducensIron (III)-ReducingSediments, Subsurface soils researchgate.netnih.gov
Thauera aromaticaDenitrifyingWastewater treatment, Sediments asm.org
Syntrophus aciditrophicusFermenting/SyntrophicSludge, Sediments, Methanogenic environments asm.orgnih.govnih.gov
Sulfate-Reducing BacteriaSulfate-ReducingMarine sediments, Contaminated aquifers researchgate.netnih.govkarger.com

Role in the Biodegradation of Aromatic Compounds under Anoxic Conditions

Cyclohexane-1-carbonyl-CoA is a key intermediate in the anaerobic degradation of aromatic compounds, particularly benzoate. nih.gov In the absence of oxygen, many bacteria funnel a variety of aromatic substrates into a central pathway where they are converted to benzoyl-CoA. nih.govoup.com The dearomatization of benzoyl-CoA is a critical step, and different classes of anaerobic bacteria employ distinct strategies for this reduction.

In the phototrophic bacterium Rhodopseudomonas palustris, benzoyl-CoA is reduced to form cyclohex-1-ene-1-carbonyl-CoA, which is then further metabolized. researchgate.netnih.govnih.gov However, in many other anaerobes, including denitrifying and strictly anaerobic bacteria, benzoyl-CoA is first reduced to cyclohexa-1,5-diene-1-carbonyl-CoA. nih.govasm.org

A novel pathway for the degradation of cyclohexane carboxylic acid (CHC) has been identified in the iron-reducing bacterium Geobacter metallireducens. researchgate.netnih.gov In this pathway, CHC is activated to cyclohexane-1-carbonyl-CoA, which is then subjected to two consecutive dehydrogenation steps. The first dehydrogenation yields cyclohex-1-ene-1-carbonyl-CoA. researchgate.netnih.gov A second, unusual 1,4-dehydrogenation converts this intermediate to cyclohexa-1,5-diene-1-carboxyl-CoA, which serves as a joint intermediate connecting CHC degradation to the central benzoyl-CoA degradation pathway. researchgate.netnih.gov This demonstrates that pathways involving cyclohexane-1-carbonyl-CoA are crucial links in the complete mineralization of both alicyclic and aromatic structures in anoxic settings. researchgate.netnih.govresearchgate.net

The table below outlines key enzymatic reactions involving cyclohexane-1-carbonyl-CoA and related compounds in the anaerobic degradation of aromatics.

Enzyme Substrate Product Organism Example Source Citation
Succinyl-CoA:CHC CoA transferaseCyclohexane carboxylic acidCyclohexane-1-carbonyl-CoAGeobacter metallireducens researchgate.netnih.gov
Cyclohexane-1-carbonyl-CoA dehydrogenaseCyclohexane-1-carbonyl-CoACyclohex-1-ene-1-carbonyl-CoASyntrophus aciditrophicus, Geobacter metallireducens researchgate.netnih.govasm.orgnih.gov
Cyclohex-1-ene-1-carbonyl-CoA dehydrogenaseCyclohex-1-ene-1-carbonyl-CoACyclohexa-1,5-diene-1-carbonyl-CoASyntrophus aciditrophicus asm.orgnih.govuniprot.org

Interspecies Metabolic Interactions (e.g., Syntrophy with Methanogens)

The metabolism involving cyclohexane-1-carbonyl-CoA is fundamental to syntrophic interactions, particularly in methanogenic environments. osti.govnih.gov Syntrophy is a metabolic partnership where two or more microorganisms cooperate to degrade a substrate that neither could break down alone. This is often necessary for reactions that are thermodynamically unfavorable under standard conditions. nih.gov

During benzoate fermentation, S. aciditrophicus also produces cyclohexane carboxylate as a byproduct. asm.orgnih.gov The formation of this compound involves the reduction of benzoyl-CoA. The pathway proceeds through intermediates such as cyclohexa-1,5-diene-1-carboxyl-CoA, cyclohex-1-ene-1-carboxyl-CoA, and ultimately cyclohexane-1-carbonyl-CoA, which is then converted to cyclohexane carboxylate. asm.orgnih.govosti.gov This reductive branch of the pathway serves to recycle redox cofactors (like NADH) that are generated during the oxidative breakdown of benzoate to acetate. nih.gov The transient accumulation of cyclohexane carboxylate during the syntrophic metabolism of benzoate highlights the role of these alicyclic CoA esters in balancing the cellular redox state, a critical function for survival under the energetically challenging conditions of syntrophy. nih.gov

Advanced Research Methodologies for Cyclohexane 1 Carbonyl Coa Studies

Analytical Techniques for Detection and Quantification

Precise analytical methods are fundamental to understanding the metabolic role of cyclohexane-1-carbonyl-CoA. Researchers employ a combination of spectrophotometric, chromatographic, and mass spectrometric techniques to monitor enzyme activities and identify metabolic intermediates.

Spectrophotometric Assays for Enzyme Activity

Spectrophotometric assays provide a continuous and convenient method for measuring the activity of enzymes involved in cyclohexane-1-carbonyl-CoA metabolism. creative-enzymes.com These assays monitor the change in absorbance of a chromogenic substrate or cofactor over time.

For instance, the activity of cyclohexanecarboxyl-CoA (ChCoA) dehydrogenase , which oxidizes cyclohexane-1-carbonyl-CoA to cyclohex-1-ene-1-carboxyl-CoA, can be measured in a continuous assay. nih.gov This is achieved by monitoring the time-dependent reduction of an artificial electron acceptor, ferricenium hexafluorophosphate, at 300 nm. nih.gov A similar principle is applied to assay the activity of cyclohex-1-ene-1-carboxyl-CoA dehydrogenase . nih.gov

Another key enzyme family, the hydroxyacyl-CoA dehydrogenases , are also amenable to spectrophotometric analysis. The activity of 2-hydroxycyclohexanecarboxyl-CoA dehydrogenase, for example, is determined by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm. nih.gov

Table 1: Spectrophotometric Assay Parameters for Key Enzymes

EnzymeReaction MonitoredWavelength (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Reference
Cyclohexanecarboxyl-CoA DehydrogenaseFerricenium reduction3003,600 nih.gov
2-Hydroxycyclohexanecarboxyl-CoA DehydrogenaseNAD⁺ reduction3406,220 nih.gov

High-Performance Liquid Chromatography (HPLC)-based Analysis for Substrate/Product Monitoring

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation and quantification of cyclohexane-1-carbonyl-CoA and related metabolites. nih.govnih.govmdpi.com This technique allows for the direct monitoring of substrate consumption and product formation in enzyme assays, providing a detailed picture of the reaction progress. nih.govasm.org

Typically, samples from an enzyme reaction are taken at different time points, the reaction is stopped (e.g., by adding acid), and the supernatant is analyzed by reversed-phase HPLC. nih.govasm.org The CoA esters are separated on a C18 column and detected by their absorbance at 260 nm. asm.org This method has been successfully used to resolve and quantify various intermediates in the degradation pathway, including cyclohexane-1-carbonyl-CoA. nih.gov The identity of the products can be confirmed by comparing their retention times and UV-visible spectra with those of synthesized standards. nih.gov

Table 2: Typical HPLC Retention Times for Cyclohexane-1-carbonyl-CoA and Related Metabolites

CompoundTypical Retention Time (min)Reference
6-hydroxy-cyclohex-1-ene-carboxyl-CoA10.8 nih.gov
Benzoyl-CoA14.6 nih.gov
Cyclohexa-1,5-diene-1-carboxyl-CoA15.1 nih.gov
Cyclohex-1-ene-1-carboxyl-CoA16.1 nih.gov
Cyclohexane-1-carbonyl-CoA17.2 nih.gov

Mass Spectrometry for Metabolite Identification and Elucidation

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful technique for the identification and structural elucidation of metabolites in complex biological samples. nih.gov This method is crucial for identifying novel intermediates in the metabolic pathways involving cyclohexane-1-carbonyl-CoA. asm.org

In a typical workflow, metabolites are separated by LC before being introduced into the mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the parent ions and their fragmentation patterns (MS/MS spectra). nih.gov By searching these data against spectral libraries and databases, researchers can putatively identify known metabolites. nih.gov For novel compounds, the fragmentation patterns provide crucial clues for structural elucidation. sciex.com This approach has been instrumental in identifying intermediates in the anaerobic degradation of compounds like naphthalene, where complex alicyclic CoA esters are formed. researchgate.net

Molecular Biology and Genetic Engineering Approaches

Molecular biology and genetic engineering have revolutionized the study of metabolic pathways by allowing researchers to produce and manipulate the enzymes involved. These approaches are essential for detailed characterization of the enzymes that act on cyclohexane-1-carbonyl-CoA.

Gene Cloning and Heterologous Expression for Enzyme Production and Characterization

To overcome the often low abundance of metabolic enzymes in their native organisms, the genes encoding these enzymes are frequently cloned and expressed in a host organism like Escherichia coli. nih.govmdpi.commdpi.com This process, known as heterologous expression, allows for the production of large quantities of the target enzyme, facilitating its purification and detailed biochemical characterization. nih.govresearchgate.net

For example, the genes encoding cyclohexanecarboxyl-CoA dehydrogenase and cyclohex-1-ene-1-carboxyl-CoA dehydrogenase from Syntrophus aciditrophicus have been successfully cloned and expressed in E. coli. nih.govresearchgate.net Similarly, genes for enzymes involved in the benzoate (B1203000) degradation pathway from Geobacter metallireducens and Rhodopseudomonas palustris have also been heterologously expressed to study their function. nih.govasm.org The purified recombinant enzymes can then be used for kinetic studies, substrate specificity determination, and structural analysis. asm.orgresearchgate.net

Site-Directed Mutagenesis for Structure-Function Relationship Studies

Site-directed mutagenesis is a powerful technique used to investigate the relationship between the structure of an enzyme and its function. science.gov By systematically changing specific amino acid residues in the enzyme's active site or other important regions, researchers can probe the roles of these residues in substrate binding, catalysis, and regulation. semanticscholar.org

For instance, if a particular amino acid is hypothesized to be a key catalytic residue, mutating it to a non-functional counterpart (e.g., alanine) is expected to result in a significant loss of enzyme activity. semanticscholar.org Such studies have been pivotal in understanding the catalytic mechanisms of various enzymes, including dehydrogenases and reductases that are part of the short-chain dehydrogenase/reductase (SDR) family, which includes enzymes active in pathways related to cyclohexane-1-carbonyl-CoA. nih.govsemanticscholar.org While specific examples for enzymes directly acting on cyclohexane-1-carbonyl-CoA are part of broader pathway analyses, the methodology is a standard and crucial tool for elucidating their precise catalytic mechanisms. semanticscholar.orgasm.org

Quantitative Reverse Transcription-PCR (qRT-PCR) for Gene Expression Analysis

Quantitative Reverse Transcription-PCR (qRT-PCR) is a highly sensitive and specific technique used to measure the expression levels of genes encoding the enzymes involved in the metabolism of cyclohexane-1-carbonyl-CoA. uni-freiburg.denih.gov This method allows researchers to quantify the amount of messenger RNA (mRNA) transcribed from a specific gene, providing a proxy for the level of enzyme being produced under different growth conditions. acs.org

A significant application of qRT-PCR has been in studying the anaerobic degradation of cyclohexane (B81311) carboxylic acid (CHC) in microorganisms like the Fe(III)-reducing bacterium Geobacter metallireducens. nih.govresearchgate.net In these bacteria, CHC is first activated to cyclohexane-1-carbonyl-CoA (also known as cyclohexanoyl-CoA or CHCoA). nih.govnih.gov Subsequent enzymatic reactions then process this intermediate.

Research has identified a specific gene cluster in G. metallireducens that is induced during growth on CHC. nih.gov To verify the function of this cluster, qRT-PCR was employed to compare the transcript levels of key genes in cells grown on CHC versus those grown on benzoate, another aromatic compound. The targeted genes included Gmet_3305 (encoding a putative 6-oxocyclohex-1-ene-1-carboxyl-CoA hydrolase) and Gmet_3306 (encoding a cyclohex-1,5-diene-1-carboxyl-CoA dehydrogenase), both part of the newly identified CHC degradation pathway.

The results from these qRT-PCR analyses were striking. The expression of genes Gmet_3305 and Gmet_3306 was found to be three orders of magnitude higher during growth with CHC compared to growth with benzoate. In contrast, genes known to be involved in the canonical benzoyl-CoA degradation pathway (bamA, bamB-1, bamM, and bamQ) did not show a statistically significant difference in transcription between the two conditions. This demonstrated that the identified gene cluster is specifically and strongly upregulated in response to the presence of CHC, confirming its central role in the cyclohexane-1-carbonyl-CoA metabolic pathway. researchgate.net

Table 1: Relative Transcription of Genes in G. metallireducens

Gene Function Relative Transcription (CHC vs. Benzoate Growth)
Gmet_3305 Putative 6-oxocyclohex-1-ene-1-carboxyl-CoA hydrolase ~1000-fold higher on CHC
Gmet_3306 Cyclohex-1,5-diene-1-carboxyl-CoA dehydrogenase ~1000-fold higher on CHC
bamA 6-oxocyclohex-1-ene-1-carbonyl-CoA hydratase No significant change
bamB-1 Benzoyl-CoA reductase subunit No significant change
bamM Glutaryl-CoA dehydrogenase No significant change
bamQ 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase No significant change

This table summarizes the differential gene expression in Geobacter metallireducens when grown on cyclohexane carboxylic acid (CHC) compared to benzoate, as determined by qRT-PCR. Data is synthesized from findings reported by Kung, J.W., et al. (2014).

Enzymatic Synthesis and Chemical Derivatization for Research Applications

The study of cyclohexane-1-carbonyl-CoA often requires pure samples of the compound for use as analytical standards or as substrates in enzyme assays. Both enzymatic and chemical methods are employed for its synthesis and modification for analytical purposes.

Enzymatic Synthesis

For research applications, cyclohexane-1-carbonyl-CoA can be synthesized in vitro using purified enzymes. This approach leverages the specificity of biological catalysts to produce the target molecule with high fidelity. A key enzyme in this process is succinyl-CoA:cyclohexane-1-carboxylate CoA transferase (EC 2.3.1.315), identified and characterized from Geobacter metallireducens. nih.govresearchgate.net

This enzyme catalyzes the transfer of a coenzyme A moiety from a donor molecule to cyclohexane-1-carboxylate, thereby activating it to cyclohexane-1-carbonyl-CoA. nih.govresearchgate.net The reaction is: Succinyl-CoA + Cyclohexane-1-carboxylate ⇌ Succinate + Cyclohexane-1-carbonyl-CoA researchgate.net

Research has shown that while succinyl-CoA is a natural CoA donor, the enzyme exhibits activity with other donors as well. Notably, it shows even higher specific activity with butanoyl-CoA in vitro. nih.govresearchgate.net The enzyme can also accept other carboxylic acids as substrates, such as benzoate and cyclohex-1-ene-1-carboxylate, albeit with lower efficiency compared to cyclohexane-1-carboxylate. By heterologously expressing the gene for this enzyme (e.g., in E. coli) and purifying the resulting protein, researchers can conduct controlled enzymatic synthesis of cyclohexane-1-carbonyl-CoA for subsequent experiments. nih.gov

Table 2: Substrate Specificity of Succinyl-CoA:CHC CoA Transferase from G. metallireducens

CoA Donor (0.25 mM) Specific Activity (µmol min⁻¹ mg⁻¹) CoA Acceptor (5 mM) Specific Activity (µmol min⁻¹ mg⁻¹)
Butanoyl-CoA 2.7 Cyclohexane-1-carboxylate 2.0
Succinyl-CoA 2.0 Benzoate 0.8
Crotonyl-CoA 0.5 Cyclohex-1-ene-1-carboxylate 0.4
Acetyl-CoA 0.4
Glutaryl-CoA 0.4

This table presents the in vitro activity of the purified CoA transferase with various CoA donors and acceptors. The data highlights the enzyme's preference for butanoyl-CoA as a donor and cyclohexane-1-carboxylate as an acceptor. Data is synthesized from findings reported by Kung, J.W., et al. (2014).

Chemical Derivatization for Research Applications

Analyzing acyl-CoA compounds like cyclohexane-1-carbonyl-CoA can be challenging due to their amphiphilic nature and potential for poor chromatographic resolution. nih.gov Chemical derivatization is a strategy used to modify the molecule to improve its detection and quantification, typically by liquid chromatography-mass spectrometry (LC-MS) or high-performance liquid chromatography (HPLC). nih.govresearchgate.netnih.gov

One approach involves targeting the phosphate (B84403) groups of the coenzyme A moiety. A derivatization strategy based on phosphate methylation has been proposed to enhance LC-MS analysis of acyl-CoAs. nih.gov This modification improves the peak shape in liquid chromatography and reduces the loss of the analyte on glass and metallic surfaces, a common issue due to the high affinity of phosphate groups. nih.gov

Another technique is post-column derivatization for fluorescence detection. In this method, the separated acyl-CoAs react with a reagent after eluting from the HPLC column to form a fluorescent product. For example, bromoacetaldehyde can be used to react with the adenine (B156593) moiety of coenzyme A, forming a highly fluorescent 1,N6-ethenoadenine adduct that can be detected with high sensitivity. researchgate.net While effective, care must be taken to avoid interference from co-extracted compounds that could also react with the derivatizing agent. researchgate.net These derivatization methods are crucial tools for the accurate metabolomic analysis of key intermediates like cyclohexane-1-carbonyl-CoA in complex biological samples. acs.org

Isotopic Labeling Studies (e.g., ¹³C-Isotope Tracing) for Pathway Elucidation

Isotopic labeling is a powerful technique for tracing the metabolic fate of compounds and elucidating complex biochemical pathways. creative-proteomics.comnih.gov By introducing atoms of a heavy, stable isotope like carbon-13 (¹³C) into a precursor molecule, researchers can follow the path of these labeled atoms through subsequent metabolic transformations using mass spectrometry or NMR spectroscopy. nih.govnih.gov

This methodology has been instrumental in understanding the formation and degradation of molecules related to cyclohexane-1-carbonyl-CoA. For instance, in the fermenting bacterium Syntrophus aciditrophicus, which produces cyclohexane carboxylate from crotonate, isotope tracing was used to map the synthesis pathway. When the bacterium was fed [U-¹³C]crotonate (crotonate uniformly labeled with ¹³C), the resulting product was identified as [1,2,3,4,5,7-¹³C]cyclohexane carboxylate . researchgate.net This specific labeling pattern provided direct evidence that the pathway proceeds by reversing the reactions of the benzoyl-CoA degradation pathway, confirming the metabolic link between crotonate and the cyclohexane ring structure. researchgate.net

Another example, though using a different cyclohexene (B86901) derivative and the radioisotope ¹⁴C, illustrates a key principle of pathway elucidation. In a study on the drug TAK-242, which contains a cyclohexene carboxylate moiety, two different versions of the molecule were synthesized: one with the phenyl ring labeled with ¹⁴C and another with the cyclohexene ring uniformly labeled with ¹⁴C. nih.gov By administering these two labeled compounds separately to rats and dogs and analyzing the metabolites, researchers could determine the distinct metabolic fate of each part of the parent molecule. The cyclohexene ring moiety was found to be metabolized into glutathione, cysteine, and mercapturic acid conjugates, demonstrating a specific biotransformation pathway for that part of the structure. nih.gov

Designing such experiments requires careful selection of the labeled precursor to maximize the information obtained. nih.gov Techniques like pulse-chase experiments, where a labeled compound is administered for a short period followed by an unlabeled version, allow for the tracking of the label's incorporation into downstream metabolites over time. The resulting mass isotopomer distribution vectors (MDVs), which show the fractional abundance of each isotopologue (e.g., M+0, M+1, M+2, etc.), provide quantitative insights into pathway activity and nutrient contributions. nih.gov These isotopic tracing studies are indispensable for confirming proposed metabolic pathways and discovering novel biochemical transformations involving cyclohexane-1-carbonyl-CoA.

Future Directions and Research Gaps

Elucidation of Unidentified Enzymatic Steps and Novel Pathway Branches

The anaerobic degradation of cyclohexane (B81311) carboxylate (CHC) to cyclohexane-1-carbonyl-CoA and its subsequent metabolism are complex processes with several variations across different microbial species. researchgate.netnih.govnih.gov While core pathways have been identified, particularly in bacteria like Rhodopseudomonas palustris and Geobacter metallireducens, significant questions remain. researchgate.netnih.govnih.gov

A key area of future research is the identification of enzymes responsible for certain steps. For instance, while the formation of cyclohexane carboxylate from cyclohexanoyl-CoA (ChCoA) is a known reaction in the fermentation pathway of Syntrophus aciditrophicus, the specific enzyme catalyzing this final step remains unknown. d-nb.info

Furthermore, novel pathway branches are continuously being discovered. Research in Geobacter metallireducens identified a previously unknown pathway for CHC degradation that involves the unusual 1,4-dehydrogenation of cyclohex-1-ene-1-carboxyl-CoA to cyclohex-1,5-diene-1-carboxyl-CoA. researchgate.netnih.govnih.gov This intermediate links CHC degradation to the benzoyl-CoA pathway in a manner distinct from that observed in R. palustris. researchgate.netnih.govnih.gov Similarly, the degradation of cyclohexane in some Rhodococcus species proceeds through an aromatization reaction, converting 2-cyclohexen-1-one (B156087) to phenol, a previously uncharacterized route. researchgate.net The investigation into the degradation of alicyclic alcohols in Azoarcus sp. has also revealed a novel anaerobic pathway involving the ring-cleaving enzyme cyclohexane-1,2-dione hydrolase. mpg.de

These discoveries suggest that our current understanding is far from complete. Future work will likely focus on:

Isolating and characterizing novel enzymes: This includes the final enzyme in the S. aciditrophicus fermentation pathway and other potentially unique enzymes in newly discovered degradation routes.

Exploring metabolic diversity: Investigating a wider range of anaerobic and aerobic microorganisms is crucial to uncover the full spectrum of strategies for cyclohexane-1-carbonyl-CoA metabolism.

Reconstructing pathways in different organisms: Detailed studies are needed to map the complete degradation pathways in various species, clarifying how they converge with central metabolic routes like the benzoyl-CoA pathway. nih.govnih.gov

Comprehensive Mapping of Regulatory Networks

The expression of genes involved in the degradation of cyclohexane carboxylate and related compounds is tightly controlled. Understanding these regulatory networks is essential for a complete picture of the metabolic process and for engineering these pathways for biotechnological purposes.

In Aromatoleum sp. CIB, the expression of the bad-ali gene cluster, responsible for CHC degradation, is controlled by the transcriptional repressor BadR. wiley.comnih.gov The effector molecule for BadR has been identified as cyclohexane-1-carbonyl-CoA itself, the first intermediate of the pathway. wiley.comnih.gov This represents a classic feedback regulation mechanism. The operator region for BadR has also been identified, providing a target for genetic manipulation. wiley.comnih.gov

However, the regulatory landscape is likely more complex. In Geobacter metallireducens, genes for CHC degradation were highly induced during growth on CHC but not on benzoate (B1203000), suggesting a specific regulatory system. nih.govnih.gov In contrast, in Aromatoleum sp. CIB, the aab gene cluster, involved in the downstream metabolism of pimelyl-CoA, is induced by both CHC and benzoate. wiley.com This points to a multi-layered regulatory system that integrates signals from different metabolic pathways.

Future research in this area should aim to:

Identify all regulatory proteins: This includes transcriptional activators, repressors, and two-component systems that control the expression of degradation pathway genes in various organisms.

Characterize effector molecules: Determining which intermediates act as inducers or co-repressors will provide insight into the logic of the regulatory circuits. oup.com

Map global regulatory networks: Understanding how the regulation of cyclohexane-1-carbonyl-CoA metabolism is integrated with other cellular processes, such as central metabolism and stress responses, is a key challenge. csic.es

Expanding Understanding of Structural-Functional Relationships of Key Enzymes

A deep understanding of the enzymes involved in cyclohexane-1-carbonyl-CoA metabolism requires detailed knowledge of their three-dimensional structures and catalytic mechanisms. This information is crucial for understanding substrate specificity, reaction mechanisms, and for guiding protein engineering efforts.

Significant progress has been made in characterizing several key enzymes. The crystal structure of cyclohexane-1,2-dione hydrolase from Azoarcus sp. has been solved, revealing a novel member of the thiamine (B1217682) diphosphate (B83284) enzyme family and providing insights into its unique ability to cleave an alicyclic ring. mpg.de The structures of acyl-CoA dehydrogenases involved in this pathway have also been studied, shedding light on their substrate specificity. researchgate.netresearchgate.net For instance, studies on cyclohex-1-ene-1-carbonyl-CoA dehydrogenase from Syntrophus aciditrophicus have provided details on its function and FAD cofactor. researchgate.netuniprot.org

However, for many enzymes in these pathways, structural information is still lacking. Future research should prioritize:

Crystallization and structural determination: Obtaining high-resolution structures of key enzymes such as cyclohexane-1-carbonyl-CoA carboxylase and the various CoA ligases and transferases will be a major focus.

Site-directed mutagenesis: Probing the roles of specific amino acid residues in the active site will help to elucidate catalytic mechanisms and the basis for substrate recognition.

Computational modeling: Molecular dynamics simulations can complement experimental data to provide a dynamic view of enzyme function and substrate binding.

Table 1: Key Enzymes in Cyclohexane-1-carbonyl-CoA Metabolism and their Functions

EnzymeFunctionOrganism(s)
Cyclohexane carboxylate-CoA ligase (AliA)Activates cyclohexane carboxylate to cyclohexane-1-carbonyl-CoA. karger.comRhodopseudomonas palustris karger.com
Succinyl-CoA:CHC CoA transferaseActivates cyclohexane carboxylate to cyclohexane-1-carbonyl-CoA. researchgate.netnih.govGeobacter metallireducens researchgate.netnih.gov
Cyclohexane-1-carbonyl-CoA dehydrogenase (AliB)Dehydrogenates cyclohexane-1-carbonyl-CoA to cyclohex-1-ene-1-carboxyl-CoA. nih.govRhodopseudomonas palustris, Syntrophus aciditrophicus nih.gov
Cyclohex-1-ene-1-carbonyl-CoA dehydrogenaseDehydrogenates cyclohex-1-ene-1-carboxyl-CoA to cyclohexa-1,5-diene-1-carboxyl-CoA. researchgate.netnih.govGeobacter metallireducens, Syntrophus aciditrophicus researchgate.netnih.gov
Cyclohex-1-ene-1-carbonyl-CoA hydratase (BadK)Hydrates cyclohex-1-ene-1-carboxyl-CoA to 2-hydroxycyclohexane-1-carbonyl-CoA. wiley.comucl.ac.ukRhodopseudomonas palustris wiley.comucl.ac.uk
2-Hydroxycyclohexane-1-carbonyl-CoA dehydrogenase (BadH)Oxidizes 2-hydroxycyclohexane-1-carbonyl-CoA to 2-ketocyclohexane-1-carbonyl-CoA. wiley.comRhodopseudomonas palustris wiley.com
2-Ketocyclohexane-1-carbonyl-CoA hydrolase (BadI)Hydrolytically cleaves the ring of 2-ketocyclohexane-1-carbonyl-CoA to form pimelyl-CoA. wiley.compnas.orggoogle.comRhodopseudomonas palustris wiley.compnas.org
Cyclohexa-1,5-diene-1-carbonyl-CoA hydrataseHydrates cyclohexa-1,5-diene-1-carbonyl-CoA to 6-hydroxycyclohex-1-ene-1-carbonyl-CoA. asm.orgGeobacter metallireducens, Syntrophus aciditrophicus asm.org

Broader Biotechnological and Environmental Applications of Cyclohexane-1-carbonyl-CoA Metabolism

The metabolic pathways involving cyclohexane-1-carbonyl-CoA hold significant promise for various biotechnological and environmental applications. These pathways can be harnessed for the bioremediation of environmental pollutants and for the sustainable production of valuable chemicals.

In the realm of bioremediation, microorganisms that degrade alicyclic compounds like cyclohexane are crucial for cleaning up sites contaminated with crude oil and industrial chemicals. researchgate.netfrontiersin.orgresearchgate.net The ability of certain bacteria to metabolize naphthenic acids, which contain cyclohexane rings, is of particular interest to the petroleum industry. nih.gov Understanding the genetic and enzymatic basis of cyclohexane-1-carbonyl-CoA metabolism can lead to the development of enhanced bioremediation strategies, such as bioaugmentation with specialized microbial consortia.

For industrial biotechnology, these pathways offer a route for the bioproduction of valuable chemicals from renewable feedstocks. For example, engineered E. coli strains have been developed to synthesize adipic acid, a key precursor for nylon, from cyclohexane. bohrium.com The enzymes from these pathways, such as cytochrome P450 monooxygenases that can hydroxylate cyclohexane, are powerful biocatalysts for chemical synthesis. nih.govfrontiersin.org The development of a synthetic bad-ali-aab catabolic module that confers CHC degradation ability to different bacterial hosts demonstrates the potential for engineering these pathways into industrial microorganisms. wiley.comnih.gov

Future opportunities in this area include:

Developing robust biocatalysts: Engineering enzymes for improved stability, activity, and substrate range will be key to their industrial application.

Metabolic engineering of production strains: Optimizing metabolic fluxes towards desired products by manipulating regulatory networks and eliminating competing pathways will be crucial for achieving high yields. bohrium.com

Designing novel biosynthetic pathways: Combining enzymes from different organisms could lead to the creation of synthetic pathways for the production of a wide range of valuable chemicals. ucl.ac.uk

Comparative Genomics and Metagenomic Insights into Undiscovered Pathways

The advent of high-throughput sequencing technologies has revolutionized the study of microbial metabolism. Comparative genomics and metagenomics are powerful tools for discovering novel genes, enzymes, and entire metabolic pathways related to cyclohexane-1-carbonyl-CoA. nih.gov

Comparative genomic analyses have revealed that gene clusters for CHC degradation are widespread among diverse bacterial groups, including denitrifying, iron-reducing, sulfate-reducing, and fermenting bacteria. researchgate.netnih.govwiley.commdpi.com These studies have shown that the capacity to degrade CHC likely evolved from pre-existing pathways for aromatic compound degradation. nih.govnih.gov The identification of orthologous gene clusters in different species allows for the prediction of metabolic capabilities in uncharacterized organisms. wiley.com

Metagenomics, the study of genetic material recovered directly from environmental samples, provides access to the metabolic potential of uncultured microorganisms. plos.orgnih.gov Metagenomic studies of hydrocarbon-contaminated environments have uncovered a wealth of genes associated with the anaerobic degradation of both aliphatic and aromatic compounds. frontiersin.orgnih.gov These studies have been instrumental in identifying genes for cyclohexane degradation in complex microbial communities and have indicated that these pathways are active in situ. frontiersin.org

Future research leveraging these genomic approaches will likely focus on:

Mining genomic and metagenomic databases: Systematic searches for novel gene clusters related to alicyclic compound metabolism will continue to expand our knowledge of this area. plos.org

Function-driven metagenomics: Screening metagenomic libraries for specific enzymatic activities can lead to the discovery of novel biocatalysts. plos.org

Single-cell genomics and metatranscriptomics: These techniques can link metabolic potential to specific microbial lineages within a community and provide evidence for the expression of these pathways in the environment. frontiersin.org

The continued exploration of the microbial world through genomics and metagenomics promises to uncover even more diversity in the metabolism of cyclohexane-1-carbonyl-CoA, providing new enzymes, pathways, and regulatory systems for scientific study and biotechnological exploitation. researchgate.netresearchgate.net

Q & A

Basic Question: What metabolic pathways involve cyclohexane-1-carbonyl-CoA, and how can researchers identify key enzymatic steps?

Answer:
Cyclohexane-1-carbonyl-CoA is a critical intermediate in microbial aromatic compound degradation. For example, in Streptomyces collinus, it is formed via a pathway starting from shikimate through dehydration and reduction steps, with the carboxylic acid activated as a CoA thioester . To identify enzymatic steps:

  • Use gene knockout studies combined with metabolite profiling to trace pathway disruptions.
  • Employ enzyme assays (e.g., spectrophotometric monitoring of NADH oxidation for dehydrogenases) .
  • Reference the IUBMB Enzyme List (EC 1.3.8.11) for standardized nomenclature and reaction details .

Advanced Question: How can conflicting kinetic data for cyclohexane-1-carbonyl-CoA dehydrogenase be resolved in mechanistic studies?

Answer:
Discrepancies in kinetic parameters (e.g., Km or kcat) often arise from variations in electron-transfer flavoprotein (ETF) sources or assay conditions. To resolve contradictions:

  • Standardize ETF purification protocols (e.g., from Syntrophus aciditrophicus under anaerobic conditions) .
  • Use orthogonal assays , such as coupled spectrophotometric (FAD reduction at 450 nm) and HPLC-based product quantification .
  • Validate data against structural models (e.g., FAD-binding pocket interactions using homology modeling) .

Basic Question: What analytical methods are recommended for quantifying cyclohexane-1-carbonyl-CoA in biological samples?

Answer:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Use a C18 column with negative ionization mode, monitoring the m/z 877.2 → 408.1 transition for the CoA moiety .
  • Enzymatic coupling assays : Pair with cyclohexane-1-carbonyl-CoA dehydrogenase (EC 1.3.8.11) and track ETF reduction at 375 nm .
  • Include internal standards (e.g., deuterated CoA derivatives) to correct for matrix effects .

Advanced Question: How can researchers distinguish between abiotic and enzyme-catalyzed degradation of cyclohexane-1-carbonyl-CoA in complex systems?

Answer:

  • Use isotopic labeling : Incubate samples with <sup>13</sup>C-labeled substrate and track incorporation into downstream metabolites via NMR or high-resolution MS .
  • Perform heat-inactivated controls : Compare degradation rates in autoclaved vs. active enzyme preparations .
  • Apply electron paramagnetic resonance (EPR) : Detect radical intermediates unique to enzymatic mechanisms (e.g., FAD semiquinone species in EC 1.3.8.11) .

Basic Question: What genetic tools are available for studying cyclohexane-1-carbonyl-CoA metabolism in anaerobic bacteria?

Answer:

  • CRISPR-interference (CRISPRi) : Knock down aliB (gene encoding cyclohexane-1-carbonyl-CoA dehydrogenase) in Syntrophus aciditrophicus to assess pathway flux .
  • Metagenomic binning : Reconstruct genomes from environmental samples using tools like MetaBAT2 to identify novel homologs .
  • Heterologous expression : Clone candidate genes into E. coli with inducible promoters (e.g., T7) for functional validation .

Advanced Question: What strategies mitigate oxygen sensitivity during in vitro characterization of cyclohexane-1-carbonyl-CoA-processing enzymes?

Answer:

  • Perform assays in anaerobic chambers (O2 < 1 ppm) with pre-reduced buffers .
  • Use oxygen scavengers : Add glucose oxidase/catalase systems to maintain anoxia .
  • Monitor flavin cofactors via UV-vis spectroscopy : Detect FAD oxidation states (e.g., 450 nm for reduced FAD) to confirm enzyme integrity .

Basic Question: How can researchers validate the purity of synthesized cyclohexane-1-carbonyl-CoA?

Answer:

  • Reverse-phase HPLC : Use a gradient elution (5–40% acetonitrile in 0.1% formic acid) to separate CoA derivatives .
  • NMR spectroscopy : Confirm the absence of unreacted cyclohexane-1-carboxylic acid via <sup>1</sup>H-NMR (δ 2.4–3.1 ppm for CoA-thioester protons) .
  • Enzymatic activity tests : Incubate with EC 1.3.8.11 and verify ETF reduction kinetics .

Advanced Question: What computational approaches predict substrate specificity of cyclohexane-1-carbonyl-CoA dehydrogenase variants?

Answer:

  • Molecular docking : Simulate binding poses with AutoDock Vina using the crystal structure of EC 1.3.8.11 (PDB: pending) .
  • Machine learning : Train random forest models on kinetic data (e.g., kcat/Km) and sequence features (e.g., active-site residues) .
  • MD simulations : Analyze substrate-enzyme interactions over 100-ns trajectories in GROMACS .

Basic Question: What safety protocols are critical when handling cyclohexane-1-carbonyl-CoA?

Answer:

  • Conduct work in fume hoods with proper ventilation to avoid inhalation of CoA dust .
  • Use nitrile gloves and safety goggles to prevent skin/eye contact .
  • Follow institutional SOPs for hazardous waste disposal, including neutralization of thioesters before disposal .

Advanced Question: How can metabolic flux analysis optimize cyclohexane-1-carbonyl-CoA production in engineered strains?

Answer:

  • Apply <sup>13</sup>C metabolic flux analysis (MFA) : Map carbon flow from glucose to CoA-thioester nodes .
  • Use genome-scale models (e.g., iJO1366 for E. coli) to predict knockout targets (e.g., pta to reduce acetate overflow) .
  • Implement dynamic regulation : Engineer CRISPR-dCas9 systems to downregulate competing pathways in real-time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.